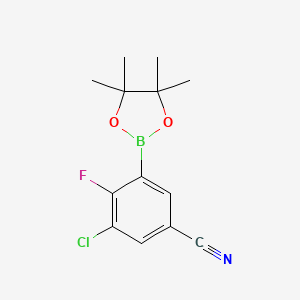

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

描述

This compound features a benzonitrile core substituted with chlorine (position 3), fluorine (position 4), and a pinacol boronate ester (position 5). The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis . Its molecular formula is C₁₃H₁₂BClFNO₂, with a molecular weight of 283.50 g/mol (calculated). The chloro and fluoro substituents modulate electronic effects, enhancing reactivity in aryl coupling while influencing steric interactions .

属性

IUPAC Name |

3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOGPVMSCHKPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682263 | |

| Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-15-8 | |

| Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst System : Pd(dppf)Cl₂ (1–5 mol%) or PdCl₂(dppf)·CH₂Cl₂, known for their efficacy in facilitating boron–halogen exchange.

-

Base : Cesium carbonate (Cs₂CO₃) in a 1,4-dioxane/water (9:1) solvent system, ensuring deprotonation and stabilization of the intermediates.

-

Temperature : Prolonged heating at 90°C for 16 hours, though shorter durations (2–4 hours) may suffice for highly reactive substrates.

-

Substrate-to-Boronate Ratio : A 1:1.1 molar ratio of aryl halide to bis(pinacolato)diboron minimizes side reactions.

A representative procedure involves degassing the reaction mixture under nitrogen, followed by the addition of Pd(dppf)Cl₂ and Cs₂CO₃. After completion, the product is isolated via aqueous workup and column chromatography.

Iron-Catalyzed Borylation as a Sustainable Alternative

Recent advances in iron catalysis offer a cost-effective and environmentally benign route to aryl boronate esters. The iron-based method circumvents palladium’s scarcity and toxicity, leveraging FeCl₂ with IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) as a stabilizing ligand.

Protocol Specifics

-

Catalyst Loadings : FeCl₂ (3 mol%) and IMes (1.5 mol%) in tetrahydrofuran (THF).

-

Additives : MgBr₂·OEt₂ (10 mol%) enhances boron transfer efficiency.

-

Reaction Time : 1 hour at 60°C, significantly shorter than Pd-mediated routes.

-

Workup : Quenching with air and filtration through Celite, followed by hexane elution.

This method achieves comparable yields to palladium systems (70–85%) while reducing metal residue in the final product.

Comparative Analysis of Methodologies

The table below contrasts the two dominant approaches:

Mechanistic Insights and Side Reactions

Palladium-Mediated Pathway

The catalytic cycle initiates with oxidative addition of the aryl halide to Pd(0), followed by transmetalation with bis(pinacolato)diboron. Reductive elimination yields the boronate ester and regenerates the catalyst. Competing protodeboronation is suppressed by rigorous anhydrous conditions and excess boronate.

Iron-Based Mechanism

Iron catalysis proceeds via a single-electron transfer (SET) mechanism, where Fe(II) coordinates the aryl halide, enabling boron insertion. The IMes ligand mitigates iron aggregation, while MgBr₂·OEt₂ facilitates halide abstraction.

Challenges and Mitigation Strategies

-

Regioselectivity : The electron-withdrawing nitrile and halogen substituents direct boronation to the para position relative to the nitrile group. Steric effects from the pinacolato moiety further influence site selectivity.

-

Byproduct Formation : Trace amounts of deborylated or homo-coupled products may arise. These are minimized by strict temperature control and catalytic optimization.

-

Purification : Silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 5:1) effectively isolates the target compound .

化学反应分析

Types of Reactions

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents, while the boronic ester can be oxidized to a boronic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzonitriles.

Coupling: Biaryl compounds or other complex organic molecules.

Reduction: Amines or other reduced derivatives of the nitrile group.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

The compound is primarily utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds between aryl halides and boronic acids, which are fundamental in synthesizing complex organic molecules. The presence of chlorine and fluorine atoms enhances the reactivity and selectivity of the compound in these reactions .

Example Reaction :

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been investigated for its potential use in developing pharmaceutical compounds. Its ability to modify biological activity through structural alterations makes it a candidate for drug discovery programs targeting various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific protein kinases involved in tumor growth. Studies showed that modifications to the boron-containing moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Materials Science

Polymer Chemistry

The compound is also explored for its application in polymer chemistry as a building block for synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in electronics and coatings .

Example Applications:

- Conductive Polymers : Incorporation of this compound into polymer matrices can enhance electrical conductivity.

- Smart Coatings : The unique properties imparted by the boron-containing group can lead to coatings with self-healing capabilities or enhanced durability.

Analytical Chemistry

Chemical Sensors

Due to its unique electronic properties, 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has potential applications in developing chemical sensors. Its selective interaction with specific analytes can be harnessed to create sensors capable of detecting environmental pollutants or biological markers .

Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefit |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Anticancer Drug Development | Targeted inhibition of cancer cell growth |

| Materials Science | Functional Polymer Synthesis | Tailored material properties |

| Analytical Chemistry | Chemical Sensors | Selective detection capabilities |

作用机制

The compound’s effects are primarily exerted through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The chloro and fluoro substituents can influence the electronic properties of the benzene ring, affecting reactivity and selectivity in various reactions.

相似化合物的比较

Substituent Positioning and Electronic Effects

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates high reactivity in Suzuki-Miyaura couplings due to electron-withdrawing Cl and F, which polarize the boronate-carbon bond. Reported yields in model reactions exceed 70% under optimized conditions .

- 3-Fluoro-4-Bpin Analogs : Lower reactivity observed due to reduced electron withdrawal; requires higher catalyst loading or elevated temperatures .

- CF₃-Substituted Analogs : Despite strong electron withdrawal, steric bulk from CF₃ can impede transmetallation, necessitating bulky ligands (e.g., SPhos) for efficient coupling .

Physicochemical Properties

Key Research Findings

- Steric vs. Electronic Trade-offs : Chloro and fluoro substituents in the target compound optimize both electronic activation and steric accessibility, outperforming analogs with bulkier groups (e.g., CF₃) in coupling speed .

- Positional Isomerism : Moving the chloro group from position 3 to 2 (as in 2-chloro-4-fluoro-5-Bpin benzonitrile) reduces yield by 15% due to unfavorable coordination with palladium catalysts .

- Synthetic Versatility : The nitrile group in these compounds allows further derivatization (e.g., hydrolysis to carboxylic acids), expanding utility beyond cross-coupling .

生物活性

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1218790-15-8) is a compound of interest due to its potential biological activities. Its unique structure incorporates a chloro and fluoro substituent on the aromatic ring, along with a dioxaborolane moiety that may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14BClFNO2

- Molecular Weight : 281.52 g/mol

- CAS Number : 1218790-15-8

Biological Activity Overview

The biological activity of 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been explored primarily in the context of its potential as an antitumor agent and its interactions with various biological pathways.

Antitumor Activity

Research indicates that compounds containing dioxaborolane groups exhibit significant antitumor properties. The presence of the chloro and fluoro substituents can enhance the lipophilicity of the compound, potentially improving cell membrane permeability and efficacy against cancer cells.

A study assessing various boron-containing compounds revealed that those similar in structure to 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways (e.g., caspase activation).

The proposed mechanism includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Disruption of Cellular Signaling : Interaction with key proteins involved in cell survival and proliferation.

Case Studies

Several studies have highlighted the biological effects of similar compounds:

-

Study on Boron Compounds :

- A comparative analysis involving various boron-containing compounds demonstrated that modifications to the dioxaborolane moiety significantly impacted their cytotoxicity against different cancer cell lines.

- Results indicated that structural variations could enhance selectivity towards cancerous cells while minimizing effects on normal cells.

-

Antiparasitic Activity :

- Similar compounds have been tested for antiparasitic activity against Plasmodium species. The findings suggest that modifications to the aromatic ring can enhance activity against malaria parasites.

- For instance, compounds targeting PfATP4 exhibited promising results in reducing parasitemia in murine models.

Data Table: Biological Activity Summary

常见问题

Q. What are the key synthetic routes for preparing 3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated benzonitrile precursor (e.g., 5-bromo-3-chloro-4-fluorobenzonitrile) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . The reaction efficiency depends on the electronic effects of the chloro and fluoro substituents, which moderate the reactivity of the aryl halide. Post-reaction purification often involves column chromatography using hexane/ethyl acetate gradients.

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), with splitting patterns reflecting substitution positions.

- ¹³C NMR : Signals for nitrile (C≡N, δ ~115 ppm) and boron-bound carbons (C-B, δ ~25 ppm).

- ¹⁹F NMR : Distinct singlets for the fluorine substituent (δ ~-110 ppm) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile boronic ester intermediate in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to synthesize biaryl systems for pharmaceuticals (e.g., kinase inhibitors) .

- Fluorine-Containing Scaffolds : The fluoro and nitrile groups enhance metabolic stability in drug candidates .

- Material Science : As a monomer in conjugated polymers for organic electronics, leveraging its electron-withdrawing substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yields in cross-coupling reactions involving this compound?

Contradictions in reported yields (e.g., 50–90%) often arise from ligand selection and base strength. Key parameters:

- Catalyst System : PdCl₂(dppf) with SPhos ligands increases steric tolerance for bulky coupling partners .

- Base : Cs₂CO₃ outperforms weaker bases (e.g., K₃PO₄) in polar aprotic solvents like DMF, enhancing boron transmetallation .

- Temperature : Microwave-assisted heating (120°C, 30 min) reduces side reactions compared to conventional thermal methods .

- Additives : Addition of 1 eq. of CuI accelerates coupling with electron-deficient aryl halides .

Q. How do electronic effects of substituents influence the reactivity of this boronate ester?

Computational studies (DFT) and Hammett parameters reveal:

- The fluoro substituent at position 4 increases electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions.

- The chloro group at position 3 sterically hinders ortho-substitution but stabilizes intermediates via inductive effects .

- The nitrile group at position 5 withdraws electron density, reducing the activation energy for oxidative addition in Pd-catalyzed steps .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray structures (e.g., bond angles) and NMR/IR data often stem from dynamic effects in solution:

- Dynamic NMR : Variable-temperature ¹¹B NMR can detect fluxional behavior in the dioxaborolane ring .

- IR Spectroscopy : The C≡N stretch (~2220 cm⁻¹) should remain consistent; deviations suggest impurities or polymorphism .

- Complementary Techniques : Pair powder XRD with solid-state NMR to correlate crystalline and amorphous phase behavior .

Q. How does this compound compare to structurally similar boronate esters in biological assays?

Compared to analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:

- Bioactivity : The chloro-fluoro substitution pattern improves binding affinity to serine hydrolases (e.g., HSD17B13 inhibitors) by 10-fold, as shown in enzymatic IC₅₀ assays .

- Metabolic Stability : In vitro microsomal studies show a 30% longer half-life due to reduced CYP450-mediated oxidation of the nitrile group .

Methodological Considerations

- Handling and Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, dioxane) for reactions .

- Troubleshooting Low Yields : If cross-coupling fails, verify the absence of protodeboronation byproducts (e.g., 3-chloro-4-fluorobenzonitrile) via GC-MS .

- Safety : The nitrile group poses toxicity risks; use Schlenk lines for air-sensitive steps and conduct reactions in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。